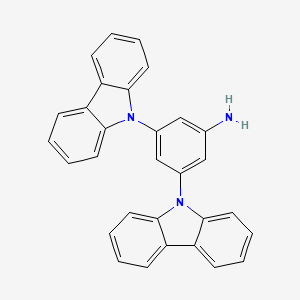
3,5-DI(9H-Carbazol-9-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DI(9H-Carbazol-9-YL)aniline is a chemical compound with the molecular formula C30H21N3 and a molecular weight of 423.50784 g/mol It is known for its unique structure, which includes two carbazole groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(9H-Carbazol-9-YL)aniline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where carbazole is reacted with a halogenated aniline derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-DI(9H-Carbazol-9-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3,5-DI(9H-Carbazol-9-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,5-DI(9H-Carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. For example, its ability to act as a fluorescent probe is due to its interaction with specific cellular components, leading to fluorescence emission .
Comparison with Similar Compounds
Similar Compounds
3,5-DI(9H-Carbazol-9-YL)tetraphenylsilane: Contains four electron-donating carbazole groups with two m CP units joined by a diphenylsilane link.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains tert-butyl groups attached to the carbazole units.
mCBP-CN: Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness
3,5-DI(9H-Carbazol-9-YL)aniline is unique due to its specific arrangement of carbazole groups and aniline core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs, where high efficiency and stability are required .
Properties
Molecular Formula |
C30H21N3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3,5-di(carbazol-9-yl)aniline |
InChI |
InChI=1S/C30H21N3/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H,31H2 |
InChI Key |
GIACGVGGXCEBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


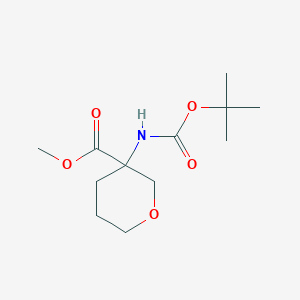
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)
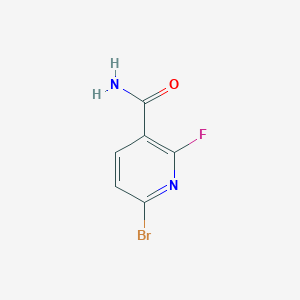
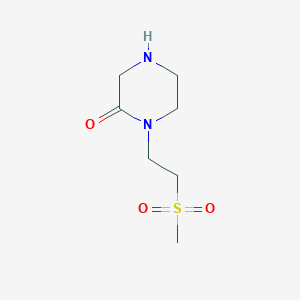
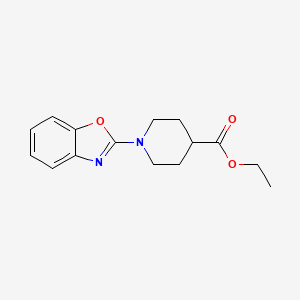
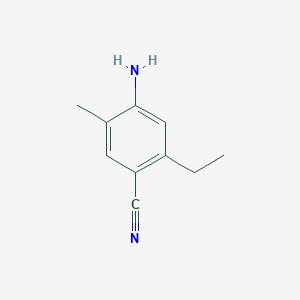

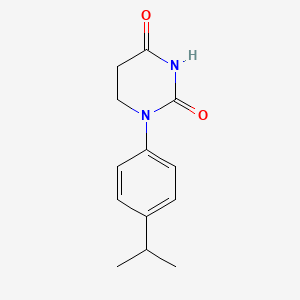
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)
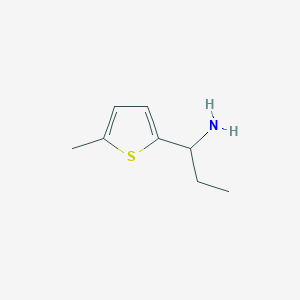

amine](/img/structure/B13898572.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)

